molecular formula C11H10N2 B8339359 5-Methyl-3-phenylpyridazine

5-Methyl-3-phenylpyridazine

Cat. No.: B8339359
M. Wt: 170.21 g/mol
InChI Key: MBXTTWSCTSCVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of phenylhydrazine with 2,4-pentanedione under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of halogenated pyridazine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the phenyl and methyl substituents.

    3-Phenylpyridazine: Similar structure but lacks the methyl group.

    5-Methylpyridazine: Similar structure but lacks the phenyl group.

Uniqueness

5-Methyl-3-phenylpyridazine is unique due to the presence of both phenyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug design and other applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-methyl-3-phenylpyridazine

InChI

InChI=1S/C11H10N2/c1-9-7-11(13-12-8-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

MBXTTWSCTSCVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C2=CC=CC=C2

Origin of Product

United States

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